molecular formula C16H14INO3 B3485693 ethyl 2-[(4-iodobenzoyl)amino]benzoate

ethyl 2-[(4-iodobenzoyl)amino]benzoate

Cat. No.: B3485693
M. Wt: 395.19 g/mol
InChI Key: DWALUNBWYXRXCL-UHFFFAOYSA-N
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Description

Ethyl 2-[(4-iodobenzoyl)amino]benzoate (CAS: 890098-45-0) is an iodinated aromatic ester featuring a benzoyl-amino substituent at the 2-position of the benzoate ring. The compound is primarily used in industrial and scientific research settings, as indicated in its Safety Data Sheet (SDS) . Structurally, it combines an ethyl ester group with a 4-iodobenzoyl moiety linked via an amide bond, which may influence its reactivity, solubility, and applications in synthetic chemistry or materials science.

Properties

IUPAC Name

ethyl 2-[(4-iodobenzoyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14INO3/c1-2-21-16(20)13-5-3-4-6-14(13)18-15(19)11-7-9-12(17)10-8-11/h3-10H,2H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWALUNBWYXRXCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14INO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Ethyl 4-Aminobenzoate

Key Properties:

  • Synthesized via diazotization and characterized by NMR, MS, and FT-IR .
  • The absence of iodine reduces molecular weight (~165.19 g/mol) and alters electronic properties.
  • Applications: Widely used as a local anesthetic and intermediate in organic synthesis.

Methyl 4-Iodobenzoate

Structural Differences : Methyl 4-iodobenzoate (CAS: 619-44-3) replaces the ethyl ester and amide-linked benzoyl group with a methyl ester and a single 4-iodo substituent.
Key Properties :

  • Molecular weight: 262.03 g/mol .
  • Comparison: The ethyl ester in the target compound may improve solubility in organic solvents, while the amide linkage could enhance stability or hydrogen-bonding capacity.

Ethyl 4-(Dimethylamino) Benzoate

Key Properties:

  • Molecular weight: ~193.24 g/mol.
  • Demonstrated higher reactivity in resin cements compared to methacrylate-based amines, improving the degree of conversion in polymer matrices . Comparison: The dimethylamino group acts as a co-initiator in photopolymerization, whereas the target compound’s iodine may serve as a heavy atom in crystallography or spectroscopy.

Ethoxylated Ethyl-4-Aminobenzoate

Key Properties:

  • High molecular weight (1266.6 g/mol) and water solubility due to ethoxylation .
  • Applications: Likely used in cosmetics or surfactants. Comparison: The target compound’s lack of ethoxylation results in lower hydrophilicity, making it more suitable for non-aqueous systems.

Ethyl 4-[(4-Bromophenyl)acetyl]amino]benzoate

Structural Differences : This brominated analog (CAS: 6119-09-1) replaces iodine with bromine and substitutes the benzoyl group with a phenylacetyl chain.
Key Properties :

  • Molecular weight: 362.22 g/mol .
  • Bromine’s lower atomic weight and electronegativity compared to iodine may reduce steric hindrance and alter electronic effects.
    Comparison : Iodine’s larger van der Waals radius in the target compound could enhance halogen-bonding interactions, influencing crystal packing or biological activity.

Data Table: Comparative Overview

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications Reference
Ethyl 2-[(4-iodobenzoyl)amino]benzoate 4-iodobenzoyl-amino at C2 Not reported Industrial/research applications
Ethyl 4-aminobenzoate -NH₂ at C4 ~165.19 Synthetic intermediate, anesthetic
Methyl 4-iodobenzoate -I at C4, methyl ester 262.03 Laboratory chemical
Ethyl 4-(dimethylamino) benzoate -N(CH₃)₂ at C4 ~193.24 Co-initiator in resins
Ethoxylated ethyl-4-aminobenzoate Ethoxylated chain (25 units) 1266.6 Cosmetic formulations
Ethyl 4-[(4-bromophenyl)acetyl]amino]benzoate -Br at C4, phenylacetyl substituent 362.22 Halogenated analog

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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ethyl 2-[(4-iodobenzoyl)amino]benzoate
Reactant of Route 2
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ethyl 2-[(4-iodobenzoyl)amino]benzoate

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